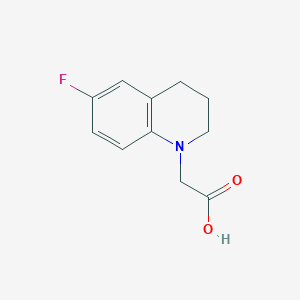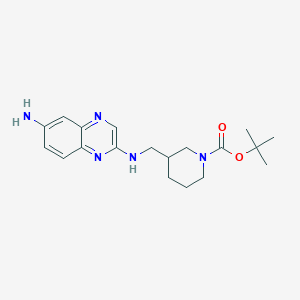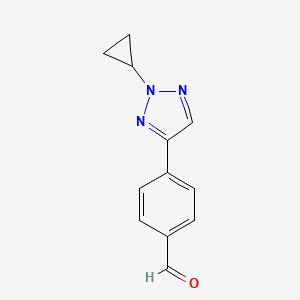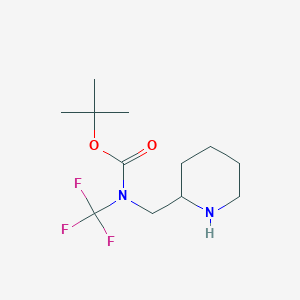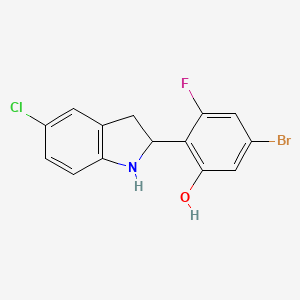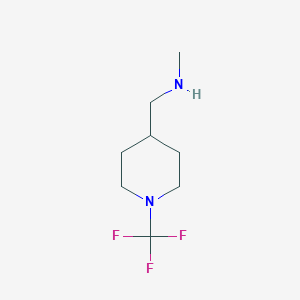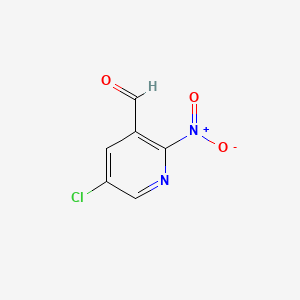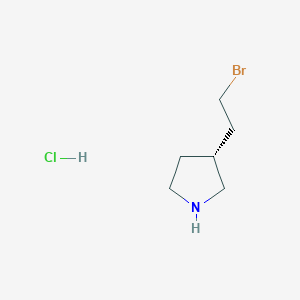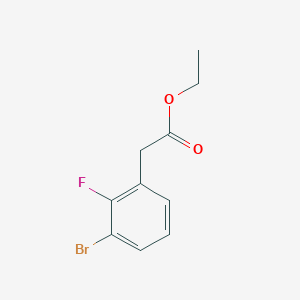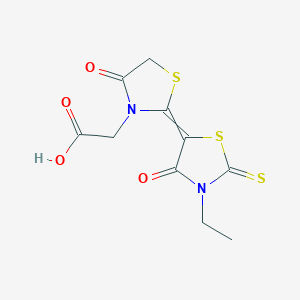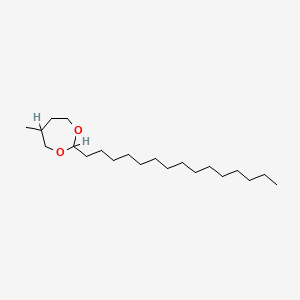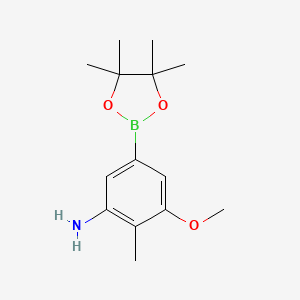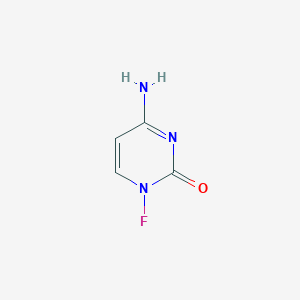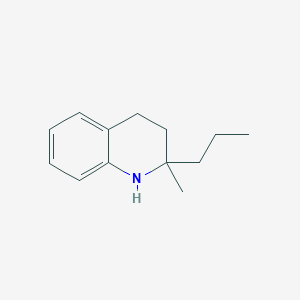![molecular formula C11H21NS B13972271 (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-2-azaspiro[45]decan-8-yl)methanethiol is a unique organic compound characterized by its spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2-azaspiro[4One common synthetic route starts with the preparation of the azaspirodecane core, which can be achieved through a series of cyclization reactions involving commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The thiol group is then introduced via nucleophilic substitution reactions using thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various amine or alcohol derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the spirocyclic structure may contribute to its binding affinity and specificity for certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the thiol group.
Cyclobenzaprine: Contains a spirocyclic structure with different functional groups.
Pyrazole derivatives: Nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol is unique due to its combination of a spirocyclic structure and a thiol group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C11H21NS |
|---|---|
Peso molecular |
199.36 g/mol |
Nombre IUPAC |
(2-methyl-2-azaspiro[4.5]decan-8-yl)methanethiol |
InChI |
InChI=1S/C11H21NS/c1-12-7-6-11(9-12)4-2-10(8-13)3-5-11/h10,13H,2-9H2,1H3 |
Clave InChI |
PEYNDBOITLVEQW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1)CCC(CC2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


